6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

HIV-1 NNRTI S-DABO Structure-Activity Relationship

6-[(2,6-Difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one (CAS 221121-65-9), also named 6-(2,6-difluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is a thioxopyrimidine derivative (C₁₁H₈F₂N₂OS, MW 254.26 g/mol). It serves as the unsubstituted C2-thioxo core intermediate for the F₂-S-DABO (dihydro-alkylthio-2,6-difluorobenzyl-oxopyrimidine) family of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).

Molecular Formula C11H8F2N2OS
Molecular Weight 254.26 g/mol
CAS No. 221121-65-9
Cat. No. B12910959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
CAS221121-65-9
Molecular FormulaC11H8F2N2OS
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CC2=CC(=O)NC(=S)N2)F
InChIInChI=1S/C11H8F2N2OS/c12-8-2-1-3-9(13)7(8)4-6-5-10(16)15-11(17)14-6/h1-3,5H,4H2,(H2,14,15,16,17)
InChIKeyMSXUZUXFUOYZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(2,6-Difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one (CAS 221121-65-9): Procurement-Relevant Chemical Identity and S-DABO Intermediate Context


6-[(2,6-Difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one (CAS 221121-65-9), also named 6-(2,6-difluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is a thioxopyrimidine derivative (C₁₁H₈F₂N₂OS, MW 254.26 g/mol) . It serves as the unsubstituted C2-thioxo core intermediate for the F₂-S-DABO (dihydro-alkylthio-2,6-difluorobenzyl-oxopyrimidine) family of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) [1]. The compound features a 2,6-difluorophenylmethyl group at C-6 and a free thioxo (C=S) group at C-2, a combination that defines the scaffold from which potent anti-HIV-1 agents are derived via C-2 alkylation and C-5 substitution [2].

Why Generic 6-Benzyl-2-thioxopyrimidin-4-ones Cannot Substitute for the 2,6-Difluorobenzyl-Substituted Core (CAS 221121-65-9) in NNRTI Development


The 2,6-difluorophenylmethyl moiety at C-6 is the critical pharmacophoric determinant that distinguishes this scaffold from unsubstituted or mono-halogenated benzyl analogs. Replacement of the 2,6-difluorobenzyl group with a simple benzyl group yields F₂-S-DABO precursors that lack the electron-withdrawing character required for high-affinity binding to the HIV-1 reverse transcriptase (RT) non-nucleoside binding pocket (NNIBP) [1]. In comparative SAR studies within the F₂-S-DABO series, compounds retaining a free C2-thioxo group but lacking C-5 alkylation (i.e., the exact state of CAS 221121-65-9) serve as the essential synthetic entry point; substituting with a generic 6-benzyl-2-thioxopyrimidin-4-one would eliminate the difluoro substitution pattern that imparts up to two orders of magnitude improvement in RT inhibitory potency in the final alkylated products .

Quantitative Differentiation Evidence for 6-[(2,6-Difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one (CAS 221121-65-9) versus Closest Analogs


C-6 2,6-Difluorobenzyl vs. Unsubstituted Benzyl: Impact on Downstream F₂-S-DABO Potency

The C-6 2,6-difluorophenylmethyl substituent in CAS 221121-65-9 provides the essential scaffold for generating F₂-S-DABO derivatives that achieve EC₅₀ values in the 40–90 nM range with selectivity indexes ≥5,000 in MT-4 cell-based anti-HIV-1 assays. In contrast, S-DABO derivatives bearing a simple benzyl group at C-6 (i.e., lacking the 2,6-difluoro substitution) exhibit markedly reduced potency, with the lead benzyl-substituted S-DABO compound 3 showing an IC₅₀ of <1 nM for inhibition of HIV replication but with a fundamentally different C-5/C-2 substitution pattern (5-isopropyl, 2-methylthiomethylthio) that cannot be accessed from a non-fluorinated benzyl core [1]. The 2,6-difluorobenzyl moiety specifically enhances electron-withdrawing character and hydrophobic contacts within the RT NNIBP, a feature absent in mono-halogenated or unsubstituted benzyl precursors [2].

HIV-1 NNRTI S-DABO Structure-Activity Relationship

C-2 Free Thioxo Group as Synthetic Handle: Alkylation Versatility vs. Pre-alkylated Analogs

CAS 221121-65-9 bears a free C=S (thioxo) group at the C-2 position, enabling direct alkylation with diverse alkyl/cycloalkyl halides (e.g., cyclopentyl chloride, isopropyl iodide) to generate the full spectrum of C-2 alkylthio-substituted F₂-S-DABOs. This contrasts with pre-alkylated analogs such as 2-(cyclopentylsulfanyl)-6-[(2,6-difluorophenyl)methyl]-3,4-dihydropyrimidin-4-one (BindingDB BDBM2333, IC₅₀ = 80 nM on recombinant HIV-1 RT) or 6-[(2,6-difluorophenyl)methyl]-5-methyl-2-(propan-2-ylsulfanyl)-3,4-dihydropyrimidin-4-one (BindingDB BDBM2334, IC₅₀ = 50 nM), which are single-point derivatives that foreclose further C-2 diversification [1]. The synthetic route documented by Drug Future explicitly uses CAS 221121-65-9 (compound V) as the universal intermediate for subsequent alkylation to produce multiple F₂-S-DABO final compounds [2].

S-DABO Synthesis C-2 Alkylation Chemical Intermediate

C-5 Unsubstituted vs. C-5 Methyl-Substituted Core: Impact on Downstream Selectivity Index (SI)

Compounds derived from CAS 221121-65-9 (C-5 = H) have demonstrated selectivity indexes (SI = CC₅₀/EC₅₀) of ≥5,000 in HIV-1-infected MT-4 cells [1]. Introduction of a C-5 methyl group on the pyrimidinone ring, as in the analog 6-(2,6-difluorophenylmethyl)-3,4-dihydro-5-methyl-2-thioxopyrimidin-4(3H)-one (CAS 221121-68-2), is known to further increase potency and selectivity in the final alkylated F₂-S-DABO products, but also alters the synthetic route and intermediate reactivity [2]. The C-5 unsubstituted core (CAS 221121-65-9) therefore represents the more versatile starting material for both uracil-series (R = H) and thymine-series (R = Me) F₂-S-DABOs, as the C-5 position can be functionalized post-C-2 alkylation [3].

Selectivity Index Cytotoxicity F₂-S-DABO SAR

Commercially Available Purity Benchmark: 98% versus Unspecified-Grade Analogs

CAS 221121-65-9 is commercially available from Leyan (Product No. 2290164) at 98% purity . This contrasts with several structurally related thioxopyrimidinone intermediates (e.g., CAS 293300-24-0, 5-ethyl analog; CAS 221121-68-2, 5-methyl analog) that are listed in chemical databases without specified purity grades from major suppliers . A defined 98% purity specification reduces batch-to-batch variability in subsequent alkylation reactions and enables more reproducible SAR data, a critical factor for procurement decisions in medicinal chemistry campaigns where impurity profiles can confound biological assay interpretation .

Chemical Purity Procurement Specification Reproducibility

Optimal Procurement and Application Scenarios for 6-[(2,6-Difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one (CAS 221121-65-9)


Parallel Synthesis of F₂-S-DABO Libraries via C-2 Alkylation

CAS 221121-65-9 is the universal precursor for solution-phase parallel synthesis of diverse C-2 alkylthio-substituted F₂-S-DABO NNRTIs. Its free thioxo group reacts with alkyl/cycloalkyl halides (e.g., cyclopentyl chloride, isopropyl bromide, methyl iodide) under mild basic conditions (K₂CO₃, DMF or acetone) to generate multiple derivatives from a single intermediate. This synthetic route is explicitly documented in the Drug Future synthesis database, which shows CAS 221121-65-9 (compound V) being alkylated with cyclopentyl chloride to produce 2-(cyclopentylsulfanyl)-6-(2,6-difluorobenzyl)pyrimidin-4(3H)-one, a key F₂-S-DABO with IC₅₀ = 80 nM against recombinant HIV-1 RT [1]. Procuring this intermediate enables the efficient construction of compound libraries for RT inhibition screening. [1].

Medicinal Chemistry Lead Optimization Targeting HIV-1 Reverse Transcriptase NNIBP

For medicinal chemistry programs developing non-nucleoside HIV-1 RT inhibitors, CAS 221121-65-9 provides the validated 2,6-difluorobenzyl pharmacophore that, upon C-2 and C-5 derivatization, yields compounds with EC₅₀ values of 40–90 nM and selectivity indexes ≥5,000 in MT-4 cell-based assays [2]. The free C-5 position permits introduction of methyl (thymine series) or retention of hydrogen (uracil series), enabling systematic exploration of C-5 SAR that has produced optimized derivatives such as compound 3w (EC₅₀ = 6 nM, SI > 33,333) [3]. This scaffold is specifically validated against wild-type HIV-1 RT and clinically relevant mutants (K103N, Y181C) when appropriately substituted. [2][3].

Building Block for 6-(2,6-Difluorobenzyl)pyrimidin-4-one Derivatives in Kinase and Antiviral Research

Beyond HIV-1 NNRTI programs, the 6-(2,6-difluorobenzyl)-2-thioxopyrimidin-4-one core serves as a versatile building block for constructing pyrimidin-4-one derivatives with potential activity against other therapeutic targets. The thioxo group can be oxidized to sulfoxides/sulfones or replaced with amino substituents to access NH-DABO and N,N-DABO chemotypes, which have demonstrated activity against wild-type and drug-resistant HIV-1 strains at subnanomolar to nanomolar concentrations [4]. The 2,6-difluorobenzyl moiety is a privileged fragment in kinase inhibitor design, and CAS 221121-65-9 enables its incorporation into diverse heterocyclic scaffolds. [4].

Quote Request

Request a Quote for 6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.